2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid
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Overview
Description
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid is an organic compound with the molecular formula C8H12O4. It is a member of the dioxolane family, characterized by a dioxolane ring with a carboxylic acid group and a vinyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with a vinylating agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or boron reagents (BH3) are used for substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated compounds, boronated compounds.
Scientific Research Applications
2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: Lacks the vinyl group present in 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both a vinyl group and a carboxylic acid group on the dioxolane ring.
Properties
IUPAC Name |
5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(7(9)10)12-8(2,3)11-5/h4-6H,1H2,2-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWPZJLBKWKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543561 |
Source
|
Record name | 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-66-6 |
Source
|
Record name | 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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